molecular formula C7H8O3S2 B596180 Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate CAS No. 104386-67-6

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Cat. No. B596180
M. Wt: 204.258
InChI Key: RCNZXUHRNBXXSF-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates can be prepared from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene-based drugs and their derivatives can be found in various resources .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The assignments of these products have been confirmed by carbon-13 NMR data and by the preparation of the first examples of the thieno[3,4-b][1,4]oxazine ring system from derivatives of the 4-nitro isomer .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical and Biological Functionalization

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a compound that showcases significant versatility in drug development through its chemical structure that allows for metabolic hydroxy and carboxy functionalization. These transformations are crucial in modifying the hydrophobicity of alkyl moieties in drug molecules, potentially leading to changes in pharmacologic activity. This process can result in the attenuation, retention, or loss of activity, depending on the nature of the functionalization and the position relative to the primary pharmacophore. The ability to undergo such transformations makes this compound a valuable asset in the synthesis and development of new pharmaceutical agents, as observed in a variety of drug classes (El-Haj & Ahmed, 2020).

Role in Synthesis of Heterocyclic Compounds

In the realm of organic chemistry, thiophene derivatives, including those related to methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate, are pivotal due to their presence in natural and synthetic compounds with valuable bioactivities. These derivatives find extensive applications across various sectors, including medicinal chemistry, where they contribute to antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. The compound's utility extends beyond pharmaceuticals, touching upon organic materials due to its electronic properties, which are beneficial in the synthesis of agrochemicals, flavors, and dyes. The diverse applications underscore the compound's value as an intermediate in thiophene synthesis, highlighting its significance in both current and future chemical and medicinal research endeavors (Xuan, 2020).

Environmental and Epigenetic Implications

The compound's relevance is also notable in environmental epigenetics, particularly concerning DNA modifications like hydroxymethylation. Such modifications play a critical role in genome flexibility and regulation, with environmental factors influencing these epigenetic marks. This area of research is vital for understanding how external exposures can lead to genetic dysfunction and various pathologies, thereby offering insights into potential epigenetic therapies and preventive strategies against environmental toxicity. The compound, due to its chemical nature, could serve as a tool in studying these modifications, further emphasizing its importance in scientific research related to health and environmental impacts (Efimova et al., 2020).

Future Directions

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The development of novel thiophene moieties with wider therapeutic activity is a promising area of research .

properties

IUPAC Name

methyl 3-hydroxy-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S2/c1-10-7(9)6-4(8)3-5(11-2)12-6/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNZXUHRNBXXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715885
Record name Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate

CAS RN

104386-67-6
Record name Methyl 3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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